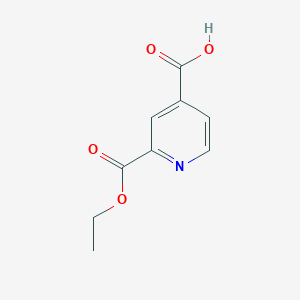
4-巯基-4-甲基戊酸
概述
描述
4-Mercapto-4-methylpentanoic acid (4MPA) is an organic compound with the molecular formula C6H12O2S. It is a white solid with a melting point of 124°C and a boiling point of 238°C. 4MPA is a thiol derivative of valeric acid and is used as an intermediate in the synthesis of other compounds. It is also used as a reagent in organic synthesis and as a chelating agent. 4MPA has a variety of applications in scientific research, including studies of its biochemical and physiological effects, as well as its potential use in lab experiments.
科学研究应用
金纳米粒子的制造
4-巯基-4-甲基戊酸通常用于制造金纳米粒子 . 它是一种具有独特支链结构的硫醇化合物,可以帮助精确控制纳米粒子的尺寸和形状 .
抗体药物偶联物研究
这种化合物是抗体药物偶联物研究中一个有用的构件 . 抗体药物偶联物是一类旨在靶向特定细胞(如癌细胞)并将细胞毒性药物直接递送到这些细胞的治疗剂。在该领域使用4-巯基-4-甲基戊酸可能有助于提高这些治疗剂的特异性和有效性。
化学合成
由于其独特的化学结构,4-巯基-4-甲基戊酸可用作各种化学合成过程中的构件 . 它的硫醇基团可以参与多种反应,使其成为有机合成领域的一种用途广泛的化合物。
作用机制
Target of Action
4-Mercapto-4-methylpentanoic acid is a chemical compound that has been found to be a useful component in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore likely to be specific cancer cells .
Mode of Action
It is known that it plays a crucial role in the construction of adcs . ADCs work by using the specificity of monoclonal antibodies to deliver cytotoxic drugs directly to cancer cells . This allows for targeted therapy, reducing damage to healthy cells .
Biochemical Pathways
Given its role in adcs, it is likely involved in pathways related to cell death and cancer progression .
Pharmacokinetics
As a component of adcs, its bioavailability would be largely dependent on the properties of the overall adc molecule .
Result of Action
The primary result of the action of 4-Mercapto-4-methylpentanoic acid is its potential contribution to the cytotoxic effects of ADCs on cancer cells . By aiding in the delivery of cytotoxic drugs to cancer cells, it may contribute to the inhibition of tumor growth .
Action Environment
The action of 4-Mercapto-4-methylpentanoic acid, as part of an ADC, can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment
安全和危害
The safety information for 4-Mercapto-4-methylpentanoic acid includes the following hazard statements: H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .
未来方向
The efficient synthesis of 4-Mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction offers advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs . This suggests that it could play a significant role in the future development of new ADCs .
属性
IUPAC Name |
4-methyl-4-sulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFSIGCMOMQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468847 | |
| Record name | 4-Mercapto-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140231-31-8 | |
| Record name | 4-Mercapto-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-mercapto-4-methylpentanoic acid considered a useful building block in Antibody-Drug Conjugate (ADC) research?
A1: 4-Mercapto-4-methylpentanoic acid plays a crucial role in ADC development due to the presence of its thiol (–SH) group. [] This thiol group enables the molecule to form stable thioether linkages with other molecules, specifically the drug and linker components within an ADC. This linkage strategy is vital for constructing effective ADCs. []
Q2: What are the advantages of the synthetic approach presented in the paper for producing 4-mercapto-4-methylpentanoic acid compared to traditional methods?
A2: The paper highlights several benefits of their proposed synthetic route for 4-mercapto-4-methylpentanoic acid:
- Efficiency: The approach utilizes an intermolecular radical transfer reaction as the key step, leading to a more efficient synthesis. []
- Modularity: The method allows for easy modification and creation of original analogues of 4-mercapto-4-methylpentanoic acid, broadening its applications in ADC development. []
- Compatibility: The chemistry involved in this synthesis aligns well with established ADC construction techniques, making it easily integrable into existing ADC development workflows. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

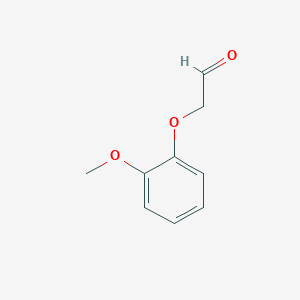
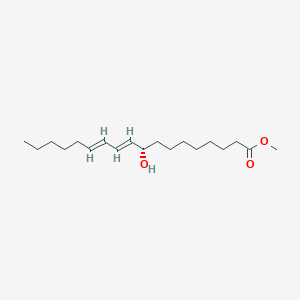
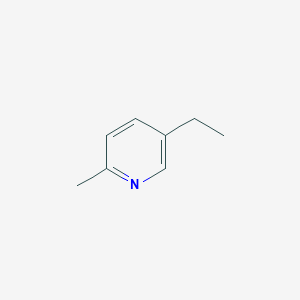
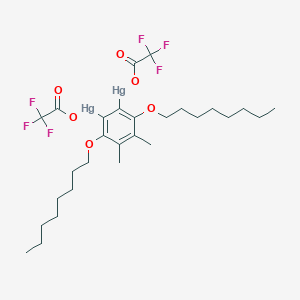

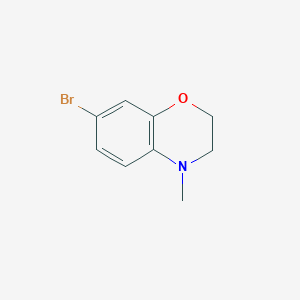


![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
